molecular formula C7H4BrIN2 B13675957 3-Bromo-4-iodo-1H-pyrrolo[2,3-b]pyridine

3-Bromo-4-iodo-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B13675957
M. Wt: 322.93 g/mol
InChI Key: RTBPKUKQENABGL-UHFFFAOYSA-N
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Description

3-Bromo-4-iodo-1H-pyrrolo[2,3-b]pyridine is a high-value heterocyclic building block designed for advanced synthetic chemistry and drug discovery applications. As a 7-azaindole derivative, this compound features a fused pyrrole and pyridine ring system, which serves as a key bioisostere for purines and is a privileged scaffold in medicinal chemistry . The presence of both bromine and iodine substituents on the aromatic core provides exceptional versatility for metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig animations . The differing reactivity of the halogen atoms allows for selective, stepwise functionalization, enabling researchers to sequentially build complex molecular architectures around the azaindole core with high precision . This makes it an indispensable intermediate for constructing novel compounds for structure-activity relationship (SAR) studies. Its primary research value lies in the synthesis of kinase inhibitors, with 7-azaindoles being central to several FDA-approved drugs and investigational compounds targeting receptors like CSF1R and B-Raf . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C7H4BrIN2

Molecular Weight

322.93 g/mol

IUPAC Name

3-bromo-4-iodo-1H-pyrrolo[2,3-b]pyridine

InChI

InChI=1S/C7H4BrIN2/c8-4-3-11-7-6(4)5(9)1-2-10-7/h1-3H,(H,10,11)

InChI Key

RTBPKUKQENABGL-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C2C(=C1I)C(=CN2)Br

Origin of Product

United States

Preparation Methods

Starting Material Preparation

The core heterocycle 1H-pyrrolo[2,3-b]pyridine can be synthesized by classical methods such as Madelung or Fischer indole synthesis modifications, or purchased commercially. For halogenation, the nitrogen is often left unprotected or protected with tosyl groups depending on the subsequent reaction steps.

Bromination at the 3-Position

  • Reagents and Conditions : Bromination is commonly achieved using bromine (Br2) in chloroform or N-bromosuccinimide (NBS) in dichloromethane or tetrahydrofuran (THF). The reaction temperature is maintained between 0°C and room temperature.

  • Reaction Time : Typically ranges from 10 minutes to 16 hours depending on the reagent and solvent system.

  • Example : Bromination of 5-bromo-7-azaindole with NBS and triethylamine in dichloromethane at room temperature for 1 to 16 hours yields the 3-bromo derivative efficiently.

Iodination at the 4-Position

  • Reagents and Conditions : Iodination is achieved using iodine (I2) or N-iodosuccinimide (NIS) in solvents like dimethylformamide (DMF) or isopropanol at room temperature.

  • Base Addition : Potassium hydroxide (KOH) or potassium carbonate (K2CO3) is often added to facilitate the reaction.

  • Reaction Time : Typically 4 hours at 25°C.

  • Example : Iodination of 5-bromo-1H-pyrrolo[2,3-b]pyridine in DMF with iodine and KOH at 25°C for 4 hours gives this compound in high yield (82.5%).

Sequential Halogenation Procedure

A typical preparation involves:

Representative Experimental Data Table

Step Starting Material Reagents & Conditions Solvent Temperature Time Yield (%) Notes
1 5-Bromo-1H-pyrrolo[2,3-b]pyridine NBS, triethylamine Dichloromethane 0°C to RT 1–16 hours ~85 Bromination at 3-position
2 3-Bromo-5-bromo-1H-pyrrolo[2,3-b]pyridine Iodine (I2), KOH DMF or i-PrOH 25°C 4 hours 82.5 Iodination at 4-position
3 Reaction mixture Workup: aqueous Na2S2O3, brine washing, MgSO4 drying - - - - Purification by extraction and drying

Additional Notes on Protection and Functionalization

  • Nitrogen Protection : In some synthetic routes, the pyrrole nitrogen is protected with tosyl chloride (tosylation) to prevent side reactions during halogenation or cross-coupling steps.

  • Cross-Coupling Compatibility : The halogenated product is an excellent substrate for Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, enabling further derivatization at the 3- and 4-positions.

  • Reaction Atmosphere : Nitrogen atmosphere is preferred during palladium-catalyzed coupling reactions to prevent oxidation.

Summary of Key Research Findings

  • The selective bromination at the 3-position and iodination at the 4-position of 1H-pyrrolo[2,3-b]pyridine derivatives can be reliably achieved using NBS and iodine respectively, under mild conditions.

  • The iodination step requires a base such as KOH or K2CO3 to proceed efficiently.

  • Yields are generally high , with reported isolated yields above 80%.

  • The compound is a valuable intermediate for further functionalization via palladium-catalyzed cross-coupling reactions, enabling access to diverse substituted pyrrolo[2,3-b]pyridines.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-4-iodo-1H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki-Miyaura and Sonogashira couplings to form carbon-carbon bonds.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like dimethylformamide (DMF) are commonly used.

    Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate (K2CO3) are typically employed.

    Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide (H2O2) or reducing agents like lithium aluminum hydride (LiAlH4) are used.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized pyrrolo[2,3-b]pyridine derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

3-Bromo-4-iodo-1H-pyrrolo[2,3-b]pyridine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Bromo-4-iodo-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets. For instance, as an FGFR inhibitor, it binds to the ATP-binding site of the receptor, preventing the phosphorylation and activation of downstream signaling pathways . This inhibition can lead to the suppression of tumor cell proliferation, migration, and invasion.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Structural and Functional Analogues

The following compounds share structural similarities with 3-Bromo-4-iodo-1H-pyrrolo[2,3-b]pyridine, differing in substituent positions, halogen types, or additional functional groups:

Compound Name Substituents Key Properties/Applications Reference
3-Bromo-5-iodo-1H-pyrrolo[2,3-b]pyridine Br (C3), I (C5) Positional isomer; used in cross-coupling reactions. Higher steric hindrance at C5 may reduce reactivity compared to C4-substituted analogues.
5-Bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine Br (C5), I (C3) Positional isomer; demonstrated in Sonogashira coupling to synthesize alkynyl derivatives (e.g., 3-(phenylethynyl)-5-bromo-pyrrolo[2,3-b]pyridine, 51% yield) .
4-Bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine Br (C4), I (C3) Structural isomer; positional swapping of halogens alters electronic effects. Reported in coupling reactions for kinase inhibitor synthesis .
5-Bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine Br (C5), NO₂ (C3) Nitro group enables reduction to amines for further derivatization (e.g., N-acylamino derivatives). Lower halogen content reduces molecular weight (273.02 g/mol) .
3-Bromo-1H-pyrrolo[2,3-b]pyridine Br (C3) Simpler analogue; used as a precursor for introducing iodine or other substituents. Lacks iodine, limiting cross-coupling versatility .

Data Table: Comparative Analysis

Property This compound 5-Bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine 3-Bromo-1H-pyrrolo[2,3-b]pyridine
Molecular Weight (g/mol) 337.93 337.93 197.03
Halogen Positions C3-Br, C4-I C5-Br, C3-I C3-Br
Cross-Coupling Reactivity High (I > Br) Moderate (steric hindrance at C5) Low (Br only)
Kinase Inhibition Potential High (dual halogen interactions) Moderate (single iodine) Low
Aqueous Solubility Poor Poor Moderate

Q & A

Basic: What are the common synthetic routes for preparing 3-Bromo-4-iodo-1H-pyrrolo[2,3-b]pyridine?

The synthesis typically involves sequential halogenation of the pyrrolo[2,3-b]pyridine core. A representative method includes:

  • Bromination : Using N-bromosuccinimide (NBS) under controlled conditions to introduce bromine at the 3-position .
  • Iodination : Employing iodine or iodinating agents (e.g., N-iodosuccinimide) at the 4-position, often requiring protecting groups (e.g., tosyl) to direct regioselectivity .
  • Deprotection : Acidic or basic hydrolysis to remove protecting groups and yield the final product.
    Key intermediates should be characterized via 1^1H/13^13C NMR and mass spectrometry to confirm halogen placement .

Basic: How is the structure of this compound confirmed experimentally?

  • Spectroscopy : 1^1H NMR (e.g., aromatic proton shifts at δ 7.5–8.5 ppm) and 13^13C NMR (halogen-induced deshielding) are critical .
  • X-ray crystallography : Programs like SHELXL refine crystal structures to verify bond angles and halogen positions. For example, Br and I substituents exhibit distinct bond lengths (C–Br ~1.90 Å; C–I ~2.10 Å) .
  • Mass spectrometry : High-resolution MS confirms the molecular ion peak (e.g., [M+H]+^+ at m/z 337.82 for C7_7H4_4BrIN2_2) .

Advanced: How does the reactivity of this compound compare in Suzuki-Miyaura vs. Ullmann coupling reactions?

  • Suzuki-Miyaura : The iodine substituent reacts preferentially with arylboronic acids under Pd catalysis (e.g., Pd(PPh3_3)4_4), yielding 4-aryl derivatives while retaining bromine for further functionalization .
  • Ullmann coupling : Requires CuI/ligand systems and targets bromine for C–N bond formation, but competing dehalogenation may occur. Optimize solvent (DMF vs. toluene) and temperature (80–120°C) to suppress side reactions .
    Table : Representative reaction yields
Coupling TypeCatalystYield (%)Reference
SuzukiPd(PPh3_3)4_465–85
UllmannCuI/1,10-phenanthroline40–60

Advanced: What challenges arise in crystallographic analysis of halogenated pyrrolo[2,3-b]pyridines?

  • Disorder : Heavy atoms (Br, I) may cause electron density overlap. Use SHELXL’s PART instruction to model disorder .
  • Twinned crystals : Data from twinned specimens require careful scaling (e.g., using HKL-3000) and refinement with twin laws .
  • Thermal motion : Halogens exhibit higher displacement parameters. Restrain anisotropic displacement parameters (ADPs) during refinement .

Advanced: How can structure-activity relationships (SAR) guide the design of derivatives from this compound?

  • Halogen effects : Bromine enhances electrophilicity for nucleophilic substitution, while iodine facilitates cross-coupling. Replace iodine with alkynyl groups to modulate pharmacokinetics .
  • Core modifications : Adding sulfonamide or morpholine groups at the 1-position improves solubility and target binding (e.g., FGFR inhibition) .
    Case study : Derivatives with 4-aryl groups (from Suzuki coupling) showed 10–50 nM IC50_{50} against kinase targets .

Advanced: What computational methods predict the electronic properties of this compound?

  • DFT calculations : Gaussian 09 with B3LYP/6-31G(d) basis set models HOMO-LUMO gaps (e.g., ~4.5 eV) and charge distribution, highlighting nucleophilic sites .
  • Molecular docking : AutoDock Vina screens binding affinities to targets (e.g., FGFR1). Halogens contribute to hydrophobic interactions in active sites .

Advanced: How should researchers address contradictory data in synthetic yields or reaction pathways?

  • Optimization : Vary catalysts (e.g., PdCl2_2(dppf) vs. Pd(OAc)2_2) or ligands (Xantphos vs. BINAP) to improve reproducibility .
  • Mechanistic studies : Use 13^{13}C-labeled intermediates or in-situ IR to track reaction progress and identify bottlenecks .
  • Case example : A 30% yield discrepancy in iodination was resolved by switching from DMF to THF, reducing side-product formation .

Advanced: What biological activities are associated with derivatives of this compound?

  • Anticancer : Sulfonamide derivatives inhibit c-Met kinase (IC50_{50} < 100 nM) by binding to the ATP pocket .
  • Antiviral : Ribofuranosyl derivatives (e.g., compound 33 in ) showed sub-micromolar activity against RNA viruses .
  • FGFR inhibition : Fluorinated analogs (e.g., 4-fluoro-3-pyrimidinyl derivatives) suppress tumor growth in xenograft models .

Advanced: How can regioselectivity be controlled during substitutions on the pyrrolo[2,3-b]pyridine core?

  • Directing groups : Use Ts-protected intermediates to favor electrophilic substitution at the 4-position .
  • Metalation : LDA or n-BuLi at low temperatures (–78°C) deprotonates the 3-position for alkylation .
  • Cross-coupling : Selectivity between Br and I depends on catalyst (Pd vs. Cu) and oxidative addition rates .

Advanced: What are the best practices for handling and storing this compound?

  • Stability : Store under argon at –20°C to prevent dehalogenation or oxidation. Avoid prolonged exposure to light .
  • Solubility : Use DMSO or DMF for biological assays; recrystallize from EtOAc/hexanes for purity >98% .
  • Safety : Halogenated heterocycles may be toxic. Use gloveboxes for air-sensitive reactions and LC-MS to monitor degradation .

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